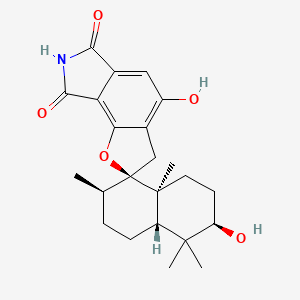

Chartarlactam A

Description

This compound has been reported in Stachybotrys chartarum with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29NO5 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione |

InChI |

InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1 |

InChI Key |

JGLXRTLGZYXTLO-NMBLNHEASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chartarlactam A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartarlactam A is a naturally occurring phenylspirodrimane compound isolated from the sponge-associated fungus Stachybotrys chartarum. As a member of the broader chartarlactam family, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of this compound and its related compounds, focusing on its biological activities, quantitative data, and the experimental methodologies employed in its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Chartarlactams are a class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety.[1] These compounds are produced by the endophytic fungus Stachybotrys chartarum, which has been isolated from marine sponges such as Niphates recondita.[2] The unique structural features of chartarlactams have prompted investigations into their biological activities, revealing a range of effects including antihyperlipidemic, antibacterial, and antiviral properties.[2][3] This guide focuses primarily on this compound and provides comparative data from other members of the chartarlactam family where relevant.

Chemical Structure and Properties

The structure of this compound and other chartarlactams has been elucidated through extensive spectroscopic analysis, including HRESIMS, NMR, and IR, with absolute configurations often confirmed by X-ray single-crystal diffraction.[4]

Biological Activity and Quantitative Data

This compound and its analogues have demonstrated a variety of biological activities. The primary reported activity for this compound is its antihyperlipidemic effect. Other chartarlactams have shown antibacterial and antiviral potential.

Antihyperlipidemic Activity

This compound has been evaluated for its ability to reduce lipid accumulation in human hepatoma (HepG2) cells.[2] While specific IC50 values for this compound are not consistently reported in the reviewed literature, related compounds have shown dose-dependent effects on intracellular lipid levels.[4]

Table 1: Antihyperlipidemic and Cytotoxic Activity of Chartarlactam Analogues

| Compound/Analogue | Cell Line | Activity | IC50 Value (μM) | Source |

| Stachybotrychromene A | HepG2 | Cytotoxic | 73.7 | [5] |

| Stachybotrychromene B | HepG2 | Cytotoxic | 28.2 | [5] |

Antibacterial and Antiviral Activity

While this compound itself has not been the primary focus of antibacterial and antiviral studies, other members of the chartarlactam family, specifically Chartarlactams Q, R, and S, have demonstrated notable activity against Staphylococcus aureus.[3][6] Chartarlactam T has been reported to inhibit the Zika virus (ZIKV).[3]

Table 2: Antibacterial and Antiviral Activity of Chartarlactams

| Compound | Target | Activity | MIC/IC50 Value | Source |

| Chartarlactam Q | Staphylococcus aureus | Antibacterial | 8 μg/mL (MIC) | [3][6] |

| Chartarlactam R | Staphylococcus aureus | Antibacterial | 16 μg/mL (MIC) | [3][6] |

| Chartarlactam S | Staphylococcus aureus | Antibacterial | 4 μg/mL (MIC) | [3][6] |

| Chartarlactam T | Zika Virus (ZIKV) | Antiviral | Not Specified | [3] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antihyperlipidemic activity has not been fully elucidated in the reviewed literature. However, studies on related phenylspirodrimanes, such as Chartarlactams U-X, have suggested a potential mechanism for their anti-inflammatory effects involving the modulation of the NF-κB/ROS signaling pathway.[7] In these studies, the compounds were found to suppress the generation of reactive oxygen species (ROS), which in turn may inactivate the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory mediators.[7] It is plausible that this compound's effects on lipid metabolism could be mediated by related cellular signaling pathways, though further investigation is required.

Caption: Proposed anti-inflammatory mechanism of Chartarlactams U-X.

Experimental Protocols

This section details the general methodologies used in the isolation, characterization, and biological evaluation of chartarlactams.

Fungal Strain and Fermentation

-

Fungal Strain: The fungus Stachybotrys chartarum (strain WGC-25C-6) was isolated from the marine sponge Niphates recondita.[4]

-

Fermentation: The fungus was cultured in Fernbach flasks containing rice medium. The fermented material was then subjected to extraction.[4]

Isolation and Purification

The fermented material was extracted with ethyl acetate (EtOAc). The resulting extract was then purified using a combination of chromatographic techniques, including silica gel vacuum liquid chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC) to yield pure chartarlactam compounds.[4]

Caption: General workflow for the isolation of Chartarlactams.

Antihyperlipidemic Activity Assay (HepG2 Cells)

-

Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions (37 °C, 5% CO2) in a suitable medium such as DMEM.[5]

-

Treatment: Cells were treated with varying concentrations of the test compounds.

-

Lipid Accumulation Measurement: The extent of lipid accumulation was assessed, often using Oil Red O staining, which visualizes intracellular lipid droplets. The lipid-lowering effects were then quantified.[2]

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains such as Staphylococcus aureus was determined using standard microdilution methods.

Cytotoxicity Assay

-

Cell Culture: HepG2 cells were maintained in DMEM under standard cell culture conditions.[5]

-

Assay: The cytotoxic effects of the compounds were evaluated using the resazurin reduction assay (Alamar Blue assay). Cells were seeded in 96-well plates and treated with a range of compound concentrations (e.g., 0.1–100 μM). Cell viability was measured after a specified incubation period (e.g., 24 hours).[5]

Conclusion

This compound and its related phenylspirodrimane analogues represent a promising class of natural products with diverse biological activities. The antihyperlipidemic properties of this compound, along with the antibacterial and antiviral activities of other chartarlactams, highlight their potential for further investigation in drug discovery and development. Future research should focus on elucidating the precise mechanisms of action, particularly the signaling pathways involved in their antihyperlipidemic effects, and on conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy [frontiersin.org]

- 4. chartarlactams-a-p-phenylspirodrimanes-from-the-sponge-associated-fungus-stachybotrys-chartarum-with-antihyperlipidemic-activities - Ask this paper | Bohrium [bohrium.com]

- 5. d-nb.info [d-nb.info]

- 6. frontiersin.org [frontiersin.org]

- 7. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Chartarlactam A: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartarlactam A is a naturally occurring phenylspirodrimane, a class of meroterpenoids characterized by a unique chemical architecture. First identified as part of a larger family of Chartarlactams (A-P), this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its antihyperlipidemic properties. This technical guide provides an in-depth overview of the source, detailed isolation protocols, and current understanding of the biological activity of this compound, with a focus on presenting actionable data and methodologies for research and development.

Source of this compound

This compound is a secondary metabolite produced by the endophytic fungus Stachybotrys chartarum. This fungus has been notably isolated from the marine sponge Niphates recondita, highlighting the rich biodiversity of marine ecosystems as a source for novel bioactive compounds.[1][2] While Stachybotrys species are found in various environments, the production of this compound has been specifically documented from strains derived from marine habitats.

Experimental Protocols

Fungal Fermentation

The production of this compound is achieved through the cultivation of Stachybotrys chartarum using solid-state fermentation techniques. This method provides a suitable environment for the fungus to grow and produce a spectrum of secondary metabolites, including the target compound.

Materials:

-

Strain: Stachybotrys chartarum (isolated from marine sponge Niphates recondita)

-

Solid Medium: Potato Dextrose Agar (PDA) or rice medium.[3][4][5]

-

Culture Vessels: Petri dishes or flasks suitable for solid-state fermentation.

-

Incubator.

Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Alternatively, for a rice medium, add 30 g of long-grain white rice and 10 mL of distilled water to 250 mL flasks, cover with aluminum foil, and autoclave.[6]

-

Inoculation: Aseptically inoculate the surface of the sterile solid medium with a fresh culture of Stachybotrys chartarum.

-

Incubation: Incubate the cultures at approximately 25-26°C for a period of 21 to 28 days in the dark.[3][5][6] The extended incubation period is crucial for the accumulation of secondary metabolites.

-

Monitoring: Periodically inspect the cultures for growth and any signs of contamination.

Isolation and Purification

Following the incubation period, the fungal biomass and the solid medium are processed to extract and purify this compound. The protocol involves solvent extraction, followed by a series of chromatographic separations.

Materials:

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2), n-hexane, Acetonitrile (ACN), Water (H2O).

-

Silica gel (200-300 mesh) for column chromatography.

-

Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC).

-

Rotary evaporator.

-

Chromatography columns.

-

HPLC system with a UV detector.

Protocol:

-

Extraction:

-

Fractionation (Silica Gel Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane/EtOAc gradients from 9:1 to 1:1, followed by pure EtOAc and then EtOAc/MeOH gradients).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing phenylspirodrimanes.

-

-

Purification (Reverse-Phase HPLC):

-

Fractions enriched with this compound are pooled, concentrated, and subjected to purification by reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (ACN) in water.

-

The elution can be monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

-

The purified fraction is then concentrated to yield pure this compound.

-

Data Presentation

While specific yields for this compound are not extensively reported in the literature, the following table summarizes the types of quantitative data that would be critical for process optimization and characterization.

| Parameter | Typical Range/Value | Reference(s) |

| Fermentation | ||

| Incubation Time | 21 - 28 days | [6] |

| Incubation Temperature | 25 - 26 °C | [5][6] |

| Extraction & Purification | ||

| Extraction Solvent | Methanol, Ethyl Acetate, or Methanol/Dichloromethane (1:1) | [7][8][9] |

| Silica Gel Column Eluent | n-Hexane/Ethyl Acetate gradient | |

| RP-HPLC Column | C18 | |

| RP-HPLC Mobile Phase | Acetonitrile/Water gradient |

Biological Activity and Signaling Pathway

This compound has been reported to exhibit antihyperlipidemic activity in HepG2 cells.[2] The precise molecular mechanism of this activity is still under investigation. However, based on the common pathways implicated in hyperlipidemia and the assays used to evaluate such compounds, a plausible mechanism involves the modulation of lipid metabolism pathways within hepatocytes. A key regulatory pathway in lipid homeostasis is the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling cascade.

Activation of AMPK is known to phosphorylate and inactivate key enzymes involved in fatty acid and cholesterol synthesis, while also inhibiting the expression of SREBP-1c, a master transcriptional regulator of lipogenic genes.[10] A reduction in SREBP-1c activity leads to decreased expression of its target genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced intracellular lipid accumulation.

Below is a diagram illustrating the proposed antihyperlipidemic signaling pathway potentially modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]

- 4. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys [mdpi.com]

An In-depth Technical Guide to the Secondary Metabolites of Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites produced by the fungus Stachybotrys chartarum. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the diverse chemical entities synthesized by this organism, their biosynthesis, and methods for their analysis. The guide includes quantitative data on metabolite production, detailed experimental protocols, and visualizations of key biosynthetic pathways and workflows.

Introduction to Stachybotrys chartarum and its Secondary Metabolites

Stachybotrys chartarum, commonly known as black mold, is a toxigenic fungus frequently found in damp environments.[1] This mold is capable of producing a wide array of structurally diverse secondary metabolites, which are of significant interest due to their potent biological activities. These compounds fall into several chemical classes, including macrocyclic trichothecenes, atranones, phenylspirodrimanes, and others.[1][2][3]

The production of specific secondary metabolites is a key characteristic used to differentiate strains of S. chartarum into distinct chemotypes and genotypes. The two primary chemotypes are designated 'S' and 'A'. Chemotype S strains are characterized by the production of highly toxic macrocyclic trichothecenes, such as satratoxins. In contrast, chemotype A strains produce less toxic atranones and do not produce macrocyclic trichothecenes.[2][4] Both chemotypes are known to produce phenylspirodrimanes.[5] Based on the presence or absence of the gene clusters responsible for the biosynthesis of these toxins, S. chartarum can be further classified into three genotypes: S, A, and H.[2][6]

The diverse biological activities of these compounds, ranging from potent cytotoxicity to immunosuppressive effects, make them a subject of intense research for potential therapeutic applications and for understanding their role in human and animal health.

Major Classes of Secondary Metabolites

Stachybotrys chartarum produces a rich diversity of secondary metabolites. The most prominent and well-studied classes are detailed below.

Macrocyclic Trichothecenes

Macrocyclic trichothecenes (MTs) are a class of highly toxic sesquiterpenoid mycotoxins produced exclusively by chemotype S strains of S. chartarum.[2] These compounds are potent inhibitors of eukaryotic protein synthesis, binding to the 60S ribosomal subunit.[2][7] This mode of action is the primary basis for their cytotoxicity.[2] The most well-known macrocyclic trichothecenes from S. chartarum include satratoxins (e.g., satratoxin G, H, and F), roridins (e.g., roridin E and L-2), and verrucarins (e.g., verrucarin J).[8]

Atranones

Atranones are a class of diterpenoid metabolites that are characteristic of chemotype A strains of S. chartarum.[2] While generally considered less toxic than the macrocyclic trichothecenes, atranones still exhibit significant biological activities.

Phenylspirodrimanes

Phenylspirodrimanes are a large and structurally diverse class of meroterpenoids produced by both chemotypes of S. chartarum.[5] These compounds are characterized by a spirocyclic drimane core linked to a phenyl group. Stachybotrylactam is a well-known example of a phenylspirodrimane.

Quantitative Analysis of Secondary Metabolite Production

The production of secondary metabolites by Stachybotrys chartarum is highly dependent on various environmental and nutritional factors. The tables below summarize quantitative data on the production of key mycotoxins under different culture conditions.

Table 1: Production of Macrocyclic Trichothecenes and Stachybotrylactam by S. chartarum Genotype S on Various Culture Media [2][9]

| Mycotoxin | Potato Dextrose Agar (PDA) (ng/g) | Cellulose Agar (CEL) (ng/g) | Malt Extract Agar (MEA) (ng/g) | Glucose Yeast Peptone Agar (GYP) (ng/g) | Sabouraud Dextrose Agar (SAB) (ng/g) |

| Roridin E | 198,956.6 | - | - | ||

| Satratoxin H | 29,601.4 | - | - | ||

| Satratoxin G | 4,520.4 | - | - | ||

| Verrucarin J | 202.4 | - | - | ||

| Satratoxin F | 127.0 | - | - | ||

| Roridin L-2 | 77.3 | - | - | ||

| Stachybotrylactam | - | 5093.3 - 7442.6 | - | 645.2 - 2825.4 | 645.2 - 2825.4 |

Data represents the highest concentrations measured in the cited study. "-" indicates data not reported. LOD: Limit of Detection

Table 2: Production of Spirocyclic Drimanes by S. chartarum on Different Culture Media [5]

| Metabolite | Potato Dextrose Agar (PDA) (ng/g) | Malt Extract Agar (MEA) (ng/g) |

| Stachybotryamide | 109,000 | 62,500 |

| Stachybotrylactam | 27,100 | 46,300 |

| Antibiotic F 1839 A | 6,470 | 10,200 |

| Aurantin | 67.1 | - |

| Orsellinic acid | 21,500 | - |

Data from a single study and may vary between strains and specific culture conditions.

Table 3: Effect of Temperature and Water Activity (aw) on Satratoxin G Production

| Temperature (°C) | Water Activity (aw) | Satratoxin G Production (µg/g mycelia) |

| 15 | 0.995 | Maximal |

| 20 | 0.98 | ~250 |

| 25 | 0.98 | <1.6 (for a non-toxigenic strain) |

Optimal conditions for growth and toxin production often differ.

Biosynthesis of Secondary Metabolites

The biosynthesis of the major secondary metabolites in Stachybotrys chartarum is governed by specific gene clusters. The satratoxin (sat) and atranone (atr) gene clusters are responsible for the production of macrocyclic trichothecenes and atranones, respectively.[2][6]

Satratoxin Biosynthesis Pathway

The biosynthesis of satratoxins and other macrocyclic trichothecenes is a complex process involving a core trichothecene gene cluster (TRI) and additional chemotype-specific satratoxin clusters (SC1, SC2, SC3).[2][10] The TRI cluster is responsible for the synthesis of the core trichothecene skeleton, while the SC clusters are involved in the modifications that lead to the final macrocyclic structures. The tri5 gene, encoding trichodiene synthase, is a key enzyme in the initial steps of the pathway.[11]

Caption: Proposed biosynthetic pathway for satratoxins.

Atranone Biosynthesis Pathway

The biosynthesis of atranones is controlled by the atranone gene cluster (AC1 and AC2).[2][10] This pathway is distinct from the satratoxin pathway and is only active in chemotype A strains.

Caption: Simplified biosynthetic pathway for atranones.

Regulation of Secondary Metabolite Production

The regulation of secondary metabolite biosynthesis in S. chartarum is a complex process that is not yet fully understood. However, several factors are known to influence mycotoxin production.

Production of satratoxins is often linked to sporulation, suggesting shared regulatory elements.[7] In other fungi like Aspergillus and Fusarium, G-protein signaling pathways are known to regulate both mycotoxin production and sporulation, and it is hypothesized that similar mechanisms may be at play in S. chartarum.[7][12] Environmental cues such as nutrient availability (carbon and nitrogen sources), temperature, and water activity also play a crucial role in modulating the expression of biosynthetic gene clusters.[8]

Caption: Hypothetical regulatory pathway for mycotoxin production.

Experimental Protocols

Fungal Culture and Metabolite Extraction

A general workflow for the analysis of S. chartarum secondary metabolites is outlined below.

Caption: General workflow for metabolite analysis.

Protocol for Metabolite Extraction from Agar Cultures:

-

Culture Preparation: Inoculate S. chartarum onto a suitable agar medium (e.g., PDA or MEA) and incubate under appropriate conditions (e.g., 25°C in the dark for 14-21 days).

-

Extraction:

-

Sample Preparation for Analysis:

-

Filter the extract to remove fungal biomass and agar debris.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).

-

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is typically used for the analysis of S. chartarum mycotoxins.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[5]

-

Flow Rate: Dependent on the column dimensions and particle size.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example):

-

Ionization Source: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a wider range of metabolites.[3]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known mycotoxins, providing high sensitivity and selectivity. For each compound, specific precursor-to-product ion transitions are monitored.

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of authentic reference standards. A calibration curve is generated using serial dilutions of the standards.

Conclusion and Future Directions

Stachybotrys chartarum is a prolific producer of a diverse array of secondary metabolites with significant biological activities. This guide has provided a detailed overview of the major classes of these compounds, quantitative data on their production, insights into their biosynthetic pathways, and protocols for their analysis.

While significant progress has been made in identifying and characterizing these metabolites, further research is needed to fully elucidate the regulatory networks that control their biosynthesis. A deeper understanding of the signaling pathways and transcription factors involved will be crucial for manipulating the production of these compounds for potential biotechnological and pharmaceutical applications. Furthermore, continued exploration of the metabolome of S. chartarum is likely to reveal novel compounds with unique biological properties, opening new avenues for drug discovery and development.

References

- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]

- 2. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psecommunity.org [psecommunity.org]

- 5. The Evolution of the Satratoxin and Atranone Gene Clusters of <i>Stachybotrys chartarum</i> [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A multi-gene phylogeny for Stachybotrys evidences lack of trichodiene synthase (tri5) gene for isolates of one of three intrageneric lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

Phenylspirodrimanes from Marine Fungi: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the isolation, characterization, and biological activities of phenylspirodrimanes derived from marine fungi, offering a valuable resource for natural product researchers, pharmacologists, and drug discovery scientists.

Introduction

Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the phenylspirodrimanes, a class of meroterpenoids, have garnered significant attention for their unique chemical architecture and promising pharmacological properties. These compounds are characterized by a drimane-type sesquiterpene skeleton linked to a phenyl group via a spiro-fused furan or lactam ring. This technical guide provides a comprehensive overview of phenylspirodrimanes from marine fungi, with a focus on their producing organisms, biosynthesis, isolation and characterization, and a detailed examination of their biological activities. The information is presented to be a practical resource for researchers actively engaged in the fields of natural product chemistry, mycology, and drug development.

Producing Organisms

The majority of known phenylspirodrimanes have been isolated from marine-derived fungi belonging to the genus Stachybotrys. Species such as Stachybotrys chartarum and other Stachybotrys spp. have been consistently identified as primary producers of these compounds[1][2][3][4][5]. While Stachybotrys remains the most prominent source, related genera such as Memnoniella have also been reported to produce phenylspirodrimanes[6]. Additionally, some secondary metabolites with different core structures have been isolated from other marine fungal genera like Nigrospora, Phomopsis, and Acremonium, though the production of phenylspirodrimanes by these genera is not as well-documented[7][8][9]. The marine environment, including sponges, sediments, and mangrove plants, serves as a rich habitat for these fungal species[9][10][11].

Biosynthesis of Phenylspirodrimanes

Phenylspirodrimanes are meroterpenoids, indicating a hybrid biosynthetic origin from both the polyketide and terpenoid pathways. The proposed biosynthetic pathway commences with the precursors farnesyl diphosphate (FPP) and orsellinic acid. FPP, derived from the mevalonate pathway, undergoes cyclization to form the drimane sesquiterpene core. Orsellinic acid, a polyketide, serves as the precursor to the phenyl moiety. These two components are then proposed to condense and undergo a series of enzymatic transformations, including oxidations and cyclizations, to yield the characteristic spiro-fused ring system of the phenylspirodrimane scaffold.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 [mdpi.com]

- 4. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Study of Toxin Production by Isolates of Stachybotrys chartarum and Memnoniella echinata Isolated during a Study of Pulmonary Hemosiderosis in Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse secondary metabolites produced by marine-derived fungus Nigrospora sp. MA75 on various culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new secondary metabolite from the marine-derived fungus Phomopsis lithocarpus FS508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Chartarlactam A: A Technical Guide to its Antihyperlipidemic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartarlactam A, a member of the phenylspirodrimane class of natural products, has emerged as a compound of interest due to its potential biological activities. Isolated from the sponge-associated fungus Stachybotrys chartarum, this compound has been investigated for its effects on lipid metabolism. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its antihyperlipidemic properties. The information presented herein is intended to support further research and development efforts in the field of metabolic disorders.

Antihyperlipidemic Activity of this compound

This compound, along with several other related phenylspirodrimanes (Chartarlactams B-P), has been evaluated for its antihyperlipidemic effects in a human hepatoma cell line (HepG2).[1] While specific quantitative data such as IC50 values for this compound are not yet publicly available, initial screenings have demonstrated its potential to mitigate lipid accumulation. In these studies, this compound was tested at a concentration of 10 μM.[1]

Quantitative Data Summary

A comprehensive search for specific inhibitory concentrations (IC50) or other quantitative metrics for this compound's antihyperlipidemic activity did not yield specific values at the time of this report. The primary literature indicates that a range of Chartarlactams were tested, but the individual data for this compound has not been detailed in the available resources. Further investigation of the primary research publication is recommended to obtain this specific data.

| Compound | Test System | Activity | Concentration | Quantitative Data (e.g., IC50) |

| This compound | HepG2 cells | Antihyperlipidemic | 10 µM | Not Available |

Experimental Protocols

The antihyperlipidemic activity of this compound was assessed by its ability to reduce lipid accumulation in HepG2 cells. A standard and widely accepted method for this type of in vitro screening is the Oil Red O staining assay. The following is a detailed, generalized protocol for such an experiment.

Protocol: In Vitro Antihyperlipidemic Activity Screening using Oil Red O Staining in HepG2 Cells

1. Cell Culture and Treatment:

- Human hepatoma (HepG2) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

- Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

- To induce lipid accumulation, the culture medium is replaced with a medium containing a high concentration of free fatty acids (e.g., a mixture of oleic acid and palmitic acid).

- Concurrently, cells are treated with various concentrations of this compound (e.g., a dose-response range including 10 µM) or a vehicle control (e.g., DMSO). A positive control, such as a known antihyperlipidemic drug, should also be included.

- The cells are incubated for 24-48 hours.

2. Oil Red O Staining:

- After the incubation period, the culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).

- The cells are then fixed with 10% formalin in PBS for at least 1 hour.

- After fixation, the formalin is removed, and the cells are washed with distilled water and then with 60% isopropanol.

- The cells are stained with a freshly prepared and filtered Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water) for 10-15 minutes at room temperature.

- The staining solution is removed, and the cells are washed repeatedly with distilled water to remove excess stain.

3. Quantification of Lipid Accumulation:

- The stained lipid droplets within the cells can be visualized and imaged using a light microscope.

- For quantitative analysis, the Oil Red O stain is eluted from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

- The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 500 nm.

- The extent of lipid accumulation is proportional to the absorbance, and the percentage of inhibition by this compound can be calculated relative to the vehicle-treated control.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its antihyperlipidemic effects has not yet been fully elucidated. However, based on the known pathways involved in lipid metabolism, several potential targets can be hypothesized. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a potential antihyperlipidemic compound like this compound.

Caption: Workflow for elucidating the antihyperlipidemic mechanism of this compound.

Several key signaling pathways are known to regulate cellular lipid homeostasis and are therefore plausible targets for this compound. These include:

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of the SREBP pathway would lead to decreased lipid production.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of certain PPAR isoforms can enhance fatty acid oxidation.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a key energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and inhibits anabolic processes like lipid synthesis.

The following diagram illustrates the potential interplay of these pathways in regulating lipid metabolism.

Caption: Potential signaling pathways targeted by this compound in lipid metabolism.

Conclusion and Future Directions

This compound has demonstrated promising antihyperlipidemic activity in preliminary in vitro screenings. To advance the understanding and potential therapeutic application of this natural product, several key areas of research need to be addressed:

-

Quantitative Biological Data: Determination of the precise IC50 value of this compound for the inhibition of lipid accumulation in HepG2 cells is crucial for comparative analysis and further development.

-

Mechanism of Action: Elucidating the specific signaling pathway(s) modulated by this compound will provide critical insights into its mode of action and potential for target-based drug design.

-

In Vivo Studies: Evaluation of the antihyperlipidemic efficacy of this compound in relevant animal models of dyslipidemia is a necessary next step to validate its therapeutic potential.

The information provided in this technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential novel agent for the management of hyperlipidemia and related metabolic disorders.

References

Spectroscopic and Mechanistic Insights into Chartarlactam A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chartarlactam A, a phenylspirodrimane metabolite isolated from the sponge-associated fungus Stachybotrys chartarum. Detailed Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data are presented, alongside the experimental protocols utilized for their acquisition. Furthermore, this guide elucidates the role of related compounds in modulating the NF-κB/ROS signaling pathway, a critical pathway in inflammation.

High-Resolution Mass Spectrometry and NMR Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. HRESIMS data established its molecular formula, while 1D and 2D NMR experiments provided detailed insights into its chemical structure.

HRESIMS Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis of this compound provided the following data:

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | C₂₉H₃₈NO₅⁺ | 496.2744 | C₂₉H₃₇NO₅ |

Table 1: HRESIMS Data for this compound.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 39.2 (t) | 1.62 (m), 1.51 (m) |

| 2 | 18.4 (t) | 1.45 (m) |

| 3 | 42.0 (t) | 1.39 (m) |

| 4 | 33.3 (s) | |

| 5 | 55.4 (d) | 1.28 (m) |

| 6 | 21.8 (t) | 1.58 (m), 1.48 (m) |

| 7 | 38.4 (t) | 1.95 (m), 1.85 (m) |

| 8 | 134.3 (s) | |

| 9 | 139.0 (s) | |

| 10 | 39.8 (d) | 2.15 (m) |

| 11 | 28.1 (q) | 0.93 (s) |

| 12 | 16.3 (q) | 0.84 (d, 6.5) |

| 13 | 21.7 (q) | 0.88 (s) |

| 14 | 33.3 (q) | 0.82 (s) |

| 1' | 128.4 (d) | 7.25 (m) |

| 2' | 128.4 (d) | 7.25 (m) |

| 3' | 126.8 (d) | 7.18 (m) |

| 4' | 141.2 (s) | |

| 5' | 126.8 (d) | 7.18 (m) |

| 6' | 128.4 (d) | 7.25 (m) |

| 7' | 175.8 (s) | |

| 8' | 105.8 (s) | |

| 9' | 45.2 (t) | 3.55 (m) |

| 10' | 28.6 (t) | 1.90 (m) |

| 11' | 31.8 (t) | 1.65 (m) |

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for this compound and related compounds.

Fungal Material and Fermentation

The fungal strain Stachybotrys chartarum was isolated from a marine sponge. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was carried out in Fernbach flasks at room temperature under static conditions for a specified period to allow for sufficient growth and metabolite production.

Extraction and Isolation

Following fermentation, the fungal culture was extracted exhaustively with an organic solvent mixture, typically ethyl acetate and methanol. The resulting crude extract was then subjected to a series of chromatographic techniques for the purification of individual compounds. This multi-step process involved silica gel vacuum liquid chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) NMR spectra were acquired on a Bruker AVANCE spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse sequences were used to obtain ¹H, ¹³C, and 2D NMR (COSY, HSQC, and HMBC) spectra.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an electrospray ionization source. The analysis was performed in the positive ion mode, and the instrument was calibrated to ensure high mass accuracy.

Signaling Pathway and Experimental Workflow

Chartarlactams and related phenylspirodrimanes have been investigated for their anti-inflammatory properties, which are mediated through the NF-κB/ROS signaling pathway. The following diagrams illustrate the experimental workflow for isolating these compounds and the implicated signaling cascade.

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.

Figure 2: Proposed mechanism of anti-inflammatory action via the NF-κB/ROS signaling pathway.

Chartarlactam A Natural Product Class: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chartarlactam A natural product class comprises a significant group of fungal meroterpenoids known as phenylspirodrimanes (PSDs).[1] These complex molecules are predominantly isolated from various strains of the fungus Stachybotrys chartarum, often found in marine and terrestrial environments. Structurally, Chartarlactams are characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety via a furan ring. The class has garnered considerable interest within the scientific community due to the diverse and potent biological activities exhibited by its members, including anti-inflammatory, antihyperlipidemic, and cytotoxic effects. This guide provides a comprehensive overview of the this compound class, with a focus on their biological activities, the signaling pathways they modulate, and detailed experimental protocols for their study.

Biological Activities and Quantitative Data

Chartarlactams have demonstrated a range of biological activities, making them promising candidates for drug discovery and development. The primary activities investigated are their anti-inflammatory and antihyperlipidemic effects.

Anti-inflammatory Activity

Several Chartarlactams exhibit potent anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and ROS signaling pathways. The anti-inflammatory activity is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 1: Anti-inflammatory Activity of Chartarlactams and Related Phenylspirodrimanes

| Compound | Assay | Cell Line | IC50 (µM) | Cytotoxicity | Reference |

| Chartarlactam U-X (Compound 10) | Nitric Oxide Inhibition | RAW 264.7 | 12.4 | No detectable cytotoxicity at active concentrations | |

| Stachybochartin A | Cytotoxicity | MDA-MB-231 | 15.2 ± 1.3 | - | |

| Stachybochartin A | Cytotoxicity | U-2OS | 21.7 ± 2.1 | - | |

| Stachybochartin B | Cytotoxicity | MDA-MB-231 | 10.8 ± 1.1 | - | |

| Stachybochartin B | Cytotoxicity | U-2OS | 18.5 ± 1.9 | - | |

| Stachybochartin C | Cytotoxicity | MDA-MB-231 | 8.5 ± 0.9 | - | |

| Stachybochartin C | Cytotoxicity | U-2OS | 12.3 ± 1.2 | - | |

| Stachybochartin D | Cytotoxicity | MDA-MB-231 | 6.2 ± 0.7 | - | |

| Stachybochartin D | Cytotoxicity | U-2OS | 9.8 ± 1.0 | - | |

| Stachybochartin G | Cytotoxicity | MDA-MB-231 | 4.5 ± 0.5 | - | |

| Stachybochartin G | Cytotoxicity | U-2OS | 7.6 ± 0.8 | - |

Note: Comprehensive quantitative data for the anti-inflammatory activity of Chartarlactams A-P was not available in the reviewed literature. The table includes data for related phenylspirodrimanes to illustrate the potential of this compound class.

Antihyperlipidemic Activity

Chartarlactams A-P have been specifically investigated for their ability to reduce lipid accumulation in liver cells, a key factor in conditions like non-alcoholic fatty liver disease (NAFLD). The human hepatoma cell line, HepG2, is a common in vitro model for these studies, where lipid accumulation is induced by treatment with oleic acid. The antihyperlipidemic effect is quantified by measuring the reduction in intracellular lipid droplets, often visualized by Oil Red O staining.

Table 2: Antihyperlipidemic and Cytotoxic Activity of Phenylspirodrimanes

| Compound | Assay | Cell Line | Activity/IC50 (µM) | Reference |

| Chartarlactams A-P | Antihyperlipidemic | HepG2 | Showed activity (qualitative) | |

| Stachybotrysin A (1) | α-glucosidase inhibition | - | IC50 = 20.68 | |

| Stachybotrysin A analogue (2) | Cytotoxicity | SF-268 | IC50 = 22.73 | |

| Stachybotrysin A analogue (2) | Cytotoxicity | MCF-7 | IC50 = 15.45 | |

| Stachybotrysin A analogue (2) | Cytotoxicity | HepG2 | IC50 = 8.88 | |

| Stachybotrysin A analogue (2) | Cytotoxicity | A549 | IC50 = 12.31 | |

| Phenylspirodrimane (2) | Cytotoxicity | A549 | IC50 < 0.1 | |

| Phenylspirodrimane (3) | Cytotoxicity | A549 | IC50 < 0.1 | |

| Phenylspirodrimane derivative (16) | Thrombin Inhibition | - | 72% inhibition at 200 µM | |

| Stachybotrychromene A | Cytotoxicity | HepG2 | IC50 = 73.7 | |

| Stachybotrychromene B | Cytotoxicity | HepG2 | IC50 = 28.2 |

Note: While Chartarlactams A-P are reported to have antihyperlipidemic activity, specific quantitative data for each compound was not available in a consolidated format in the reviewed literature. The table includes available data for related phenylspirodrimanes.

Signaling Pathways and Mechanisms of Action

The biological effects of Chartarlactams are underpinned by their interaction with complex cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chartarlactams have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

ROS Signaling Pathway

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species. At low levels, ROS are important signaling molecules. However, overproduction of ROS can lead to oxidative stress and cellular damage, contributing to inflammation. Chartarlactams have been observed to suppress ROS generation, which may contribute to their anti-inflammatory effects by preventing the activation of pro-inflammatory signaling cascades.

References

Chartarlactam Compounds: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartarlactam compounds are a class of phenylspirodrimane natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Primarily isolated from the fungus Stachybotrys chartarum, often found in association with marine sponges, these complex molecules exhibit a unique chemical architecture that has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive review of the current literature on Chartarlactam compounds, summarizing their biological activities, mechanisms of action, and available experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Biological Activities and Quantitative Data

Chartarlactam compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic effects. The following tables summarize the quantitative data reported for various Chartarlactam compounds and their derivatives.

Table 1: Anti-inflammatory Activity of Chartarlactam Compounds

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Compound 10 (unnamed) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 12.4 μM | [1] |

Table 2: Antibacterial Activity of Chartarlactam Compounds

| Compound | Bacterial Strain | MIC Value | Reference |

| Chartarlactam Q | Staphylococcus aureus | 4-16 μg/mL | [2] |

| Chartarlactam R | Staphylococcus aureus | 4-16 μg/mL | [2] |

| Chartarlactam S | Staphylococcus aureus | 4-16 μg/mL | [2] |

Table 3: Antiviral Activity of Chartarlactam Compounds

| Compound | Virus | Assay | Activity | Reference |

| Chartarlactam T | Zika Virus (ZIKV) | Not specified | Significant inhibition | [2] |

Table 4: Antihyperlipidemic Activity of Chartarlactam Compounds

| Compound | Cell Line | Assay | Activity | Reference |

| Chartarlactams A–P (1–16) and known analogues (8–24) | HepG2 cells | Lipid-lowering effects | Potent activity observed for some compounds | [3] |

Mechanism of Action: Anti-inflammatory Effects via the NF-κB/ROS Signaling Pathway

Mechanistic studies on the anti-inflammatory properties of certain Chartarlactam compounds have revealed their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway through the suppression of reactive oxygen species (ROS) generation.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, active Chartarlactam compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inhibition is attributed to the suppression of ROS, which in turn inactivates the NF-κB signaling pathway, preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of Chartarlactam compounds are crucial for advancing research in this area. While specific, step-by-step protocols are often proprietary or vary between laboratories, this section outlines the general methodologies reported in the literature.

Isolation and Purification of Chartarlactam Compounds

The general workflow for isolating Chartarlactam compounds from Stachybotrys chartarum involves fermentation, extraction, and chromatographic purification.

1. Fungal Culture and Fermentation:

-

The fungal strain, such as Stachybotrys chartarum WGC-25C-6, is typically cultured on a solid medium like potato dextrose agar (PDA).

-

For large-scale production, solid-state fermentation is often employed using a rice medium. The fungus is inoculated onto autoclaved rice and incubated for several weeks to allow for the production of secondary metabolites.

2. Extraction:

-

The fermented rice culture is extracted exhaustively with an organic solvent, most commonly ethyl acetate.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate the individual Chartarlactam compounds.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.

-

ODS Column Chromatography: Fractions of interest are further purified on an octadecylsilane (ODS) column, often with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 column and a methanol-water or acetonitrile-water mobile phase.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the Chartarlactam compounds for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 μg/mL) to the wells, and the plates are incubated for a further period (e.g., 24 hours).

-

The production of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

1. Bacterial Strains and Culture:

-

The bacterial strain of interest, such as Staphylococcus aureus, is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density.

2. Assay Procedure (Broth Microdilution Method):

-

The Chartarlactam compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

A standardized inoculum of the bacteria is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity Assay

While specific details for the antiviral assay against Zika virus are not extensively reported for Chartarlactam T, a general plaque reduction assay can be described.

1. Cell and Virus Culture:

-

A susceptible cell line (e.g., Vero cells) is grown to confluence in a suitable medium.

-

The Zika virus stock is tittered to determine the plaque-forming units (PFU) per mL.

2. Plaque Reduction Assay:

-

Confluent cell monolayers in 6-well plates are infected with a known amount of Zika virus (e.g., 100 PFU).

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the Chartarlactam compound and a gelling agent (e.g., agarose).

-

The plates are incubated for several days until visible plaques are formed.

-

The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

The percentage of plaque inhibition is calculated relative to the untreated virus control.

Antihyperlipidemic Activity Assay in HepG2 Cells

1. Cell Culture:

-

Human hepatoma HepG2 cells are cultured in a suitable medium, such as DMEM with 10% FBS.

2. Lipid Accumulation Induction:

-

To induce lipid accumulation, HepG2 cells are often treated with a high concentration of free fatty acids, such as oleic acid.

3. Assay Procedure:

-

HepG2 cells are seeded in multi-well plates and treated with various concentrations of the Chartarlactam compounds in the presence of the lipid-inducing agent.

-

After an incubation period (e.g., 24 hours), the cells are washed and fixed.

-

Oil Red O Staining: The intracellular lipid droplets are stained with Oil Red O, a lipid-soluble dye.

-

The stained lipid droplets can be visualized and quantified by microscopy. For quantitative analysis, the stained oil can be extracted with a solvent (e.g., isopropanol), and the absorbance is measured at a specific wavelength.

-

The reduction in lipid accumulation in the presence of the Chartarlactam compounds is then determined.

Synthesis of Chartarlactam Compounds

The total synthesis of the complex phenylspirodrimane core of Chartarlactams is a challenging endeavor. Research in this area is ongoing, with some successful semisynthetic approaches reported. These methods often utilize precursor molecules isolated from S. chartarum and modify them chemically to generate a library of Chartarlactam derivatives.[1] This approach allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially enhanced biological activities.

Clinical Trials

To date, there is no publicly available information on any Chartarlactam compounds entering clinical trials. The research on these compounds is still in the preclinical phase, focusing on their isolation, characterization, and the elucidation of their biological activities and mechanisms of action.

Conclusion

Chartarlactam compounds represent a promising class of natural products with a wide range of biological activities that warrant further investigation. Their potent anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic properties make them attractive candidates for the development of new therapeutic agents. Future research should focus on the total synthesis of these complex molecules to enable more extensive structure-activity relationship studies and the generation of analogues with improved pharmacological profiles. Furthermore, more in-depth mechanistic studies are needed to fully understand their modes of action. While the journey from a natural product lead to a clinically approved drug is long and challenging, the unique structural features and significant biological potential of Chartarlactam compounds make them a compelling area for continued research and development.

References

Fungal Metabolites: A Deep Dive into their Antihyperlipidemic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of cardiovascular diseases, the leading cause of mortality worldwide. The quest for effective and safe antihyperlipidemic agents has led researchers to explore diverse natural sources, with fungi emerging as a particularly prolific and historically significant reservoir. The discovery of statins, a class of fungal secondary metabolites, revolutionized the management of hypercholesterolemia and underscored the immense therapeutic potential harbored within the fungal kingdom.[1][2] Fungi produce a vast arsenal of secondary metabolites, including polyketides, terpenoids, and polysaccharides, many of which exhibit potent biological activities.[3] This technical guide provides an in-depth exploration of the antihyperlipidemic properties of these fungal metabolites, focusing on their mechanisms of action, supported by quantitative data, and detailed experimental protocols for their evaluation.

Core Antihyperlipidemic Fungal Metabolites and Their Mechanisms

Fungal metabolites exert their lipid-lowering effects through various mechanisms, primarily by inhibiting key enzymes in the cholesterol biosynthesis pathway, reducing lipid absorption, and modulating cellular lipid metabolism.

Polyketides: The Statin Revolution and Beyond

Polyketides are a diverse class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA precursors.[4][5] This class includes the most successful antihyperlipidemic drugs to date.

-

Statins (Lovastatin, Mevastatin, Pravastatin): Naturally produced by various fungi including Aspergillus terreus, Penicillium citrinum, and Monascus species, statins are potent competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the biosynthesis of cholesterol.[8] By blocking this step, statins decrease endogenous cholesterol synthesis, which leads to an upregulation of LDL receptors on liver cells and increased clearance of LDL cholesterol from the circulation.[1] Natural statins like lovastatin and mevastatin (compactin) paved the way for semi-synthetic (simvastatin) and fully synthetic versions that are now widely used clinically.[6][8]

-

Tanzawaic Acids: A study on polyketides isolated from the fungus Penicillium steckii identified several tanzawaic acid derivatives with significant lipid-lowering activity in oleic acid-induced HepG2 liver cells.[9] These compounds were shown to decrease intracellular accumulation of total cholesterol (TC) and triglycerides (TG), indicating a mechanism that involves modulating cellular lipid metabolism.[9]

Terpenoids and Steroids

-

Zaragozic Acids: These fungal metabolites, produced by species such as Sporormiella intermedia and Leptodontium elatius, target a different enzyme in the cholesterol biosynthesis pathway: squalene synthase.[10] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene. By inhibiting this enzyme, zaragozic acids effectively block the formation of cholesterol.[10]

-

Mycosterols: Fungi produce a variety of sterols, with ergosterol being the most prominent. Some studies suggest that mycosterols themselves may possess lipid-lowering effects, analogous to plant-derived phytosterols, although the mechanisms are not yet fully elucidated.[11]

Other Bioactive Compounds

-

Fungal Polysaccharides: Polysaccharides from edible mushrooms, such as Pleurotus ostreatus, have demonstrated the ability to reduce serum and liver cholesterol and triacylglycerol levels in animal models.[12] The proposed mechanisms include inhibiting cholesterol absorption in the gut, possibly by increasing the viscosity of intestinal contents and promoting the fecal excretion of bile acids.[13]

-

Lipase Inhibitors: Extracts from certain mushrooms have been shown to inhibit pancreatic lipase, the primary enzyme responsible for breaking down dietary fats for absorption. For instance, methanol extracts of Leccinum duriusculum and Lanmaoa fragrans exhibited potent lipase inhibitory activity.[14] This mechanism directly reduces the uptake of dietary fats, contributing to a hypolipidemic effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism for the most prominent fungal antihyperlipidemic agents is the targeted inhibition of the cholesterol biosynthesis pathway.

Caption: Inhibition points of statins and zaragozic acids in the cholesterol biosynthesis pathway.

Quantitative Data on Antihyperlipidemic Effects

The following tables summarize quantitative data from key studies, providing a comparative overview of the efficacy of various fungal metabolites.

Table 1: In Vivo Antihyperlipidemic Activity of Fungal Metabolites

| Fungal Source / Compound | Model Organism | Treatment | Key Findings | Reference |

| Pleurotus ferulae | Hypercholesterolemic Rats | 5% P. ferulae in diet for 6 weeks | Plasma TC: ↓30.0%Plasma TG: ↓49.3%Plasma LDL-C: ↓71.2%LDL/HDL Ratio: ↓65.3% | [13] |

| Pleurotus ostreatus | Male Syrian Hamsters (chronic alcohol intake) | 2% dried P. ostreatus in diet | Significant reduction in serum and liver cholesterol and triacylglycerols | [12] |

TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL: High-Density Lipoprotein

Table 2: In Vitro Antihyperlipidemic Activity of Fungal Metabolites

| Fungal Source / Compound | Assay | Target/Cell Line | Key Findings (at 10 µM) | Reference |

| Tanzawaic Acid Derivatives (from P. steckii) | Lipid Accumulation | HepG2 cells | Compounds 3, 6, 10, 12 significantly decreased intracellular TC levels.Compounds 3, 6, 10 significantly decreased intracellular TG levels. | [9] |

| Leccinum duriusculum (Methanol Extract) | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | IC₅₀: 35.02 µg/mL | [14][15] |

| Lanmaoa fragrans (Methanol Extract) | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | IC₅₀: 22.40 µg/mL | [14][15] |

| Orlistat (Positive Control) | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | IC₅₀: 37.63 µg/mL | [14][15] |

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols and Workflows

The discovery and validation of novel antihyperlipidemic agents from fungi involve a multi-step process, from initial screening to in vivo efficacy studies.

Caption: General experimental workflow for identifying novel antihyperlipidemic fungal metabolites.

Key Methodologies

-

Fungal Fermentation and Extraction:

-

Culture: Fungi are grown in a suitable liquid or solid medium to encourage the production of secondary metabolites. For example, Aspergillus terreus is used for lovastatin production via fermentation.[2]

-

Extraction: The fungal biomass and/or the fermentation broth are extracted with organic solvents (e.g., methanol, ethyl acetate) to obtain a crude extract containing the metabolites.[14]

-

-

In Vitro Enzyme Inhibition Assays:

-

HMG-CoA Reductase Activity Assay: This assay measures the ability of a compound to inhibit the conversion of HMG-CoA to mevalonate. The activity can be monitored spectrophotometrically by measuring the rate of NADPH oxidation.

-

Pancreatic Lipase Inhibition Assay: This assay determines the inhibition of lipase activity, often using p-nitrophenyl butyrate as a substrate. The hydrolysis of the substrate by lipase releases p-nitrophenol, a colored compound that can be quantified spectrophotometrically. The IC₅₀ value is calculated to determine the inhibitory potency.[14]

-

-

Cell-Based Lipid Accumulation Assay:

-

Cell Culture: Human hepatoma cells (HepG2) are commonly used as they resemble human liver cells in their lipid metabolism.[9]

-

Induction of Hyperlipidemia: Cells are treated with a lipid source, such as oleic acid, to induce intracellular lipid accumulation (steatosis).[9]

-

Treatment: Cells are co-incubated with the fungal extracts or pure compounds.

-

Quantification: Lipid accumulation is visualized and quantified using Oil Red O staining, which specifically stains neutral lipids. The stained lipids are then extracted and measured spectrophotometrically. Intracellular total cholesterol and triglyceride levels can be measured using commercial enzymatic kits.[9]

-

-

In Vivo Hyperlipidemic Animal Models:

-

Model Induction: Rodent models (rats or mice) are fed a high-cholesterol or high-fat diet for several weeks to induce a hyperlipidemic state, characterized by elevated plasma TC, TG, and LDL-C.[13]

-

Administration: The test compound or extract is administered to the animals orally or via injection for a defined period. A positive control group (e.g., treated with a known statin) and a negative control group are included.[13]

-

Sample Collection and Analysis: Blood samples are collected periodically to analyze the plasma lipid profile (TC, TG, LDL-C, HDL-C) using enzymatic assay kits.[13] Feces may be collected to analyze lipid and cholesterol excretion.[13]

-

Histopathology: At the end of the study, organs such as the liver are collected for histological examination (e.g., H&E and Oil Red O staining) to assess fat accumulation and potential toxicity.[13]

-

Conclusion and Future Directions

Fungi represent a vast and invaluable resource for the discovery of novel antihyperlipidemic agents. The monumental success of statins serves as a powerful testament to this potential. Beyond the well-established mechanism of HMG-CoA reductase inhibition, fungal metabolites offer a diversity of actions, including inhibition of squalene synthase, modulation of cellular lipid metabolism, and reduction of dietary fat absorption. The integration of modern screening techniques, metabolomics, and genomic approaches will undoubtedly accelerate the identification of new lead compounds. Future research should focus on exploring untapped fungal biodiversity, elucidating the mechanisms of non-statin metabolites, and leveraging synthetic biology to optimize the production of these valuable compounds for therapeutic development.

References

- 1. Valuable Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Polyketides Act as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antihyperlipidemic activities of Pleurotus ferulae on biochemical and histological function in hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Chartarlactam A from Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation of Chartarlactam A, a member of the phenylspirodrimane class of secondary metabolites, from the fungus Stachybotrys chartarum. The methodologies outlined below are compiled from established techniques for the cultivation of S. chartarum and the purification of related fungal metabolites.

Cultivation of Stachybotrys chartarum for this compound Production

Successful isolation of this compound begins with the robust cultivation of a toxin-producing strain of Stachybotrys chartarum. The choice of culture medium is critical for optimal growth and secondary metabolite synthesis.[1][2] Studies have shown that media rich in cellulose or certain carbohydrates can enhance the production of mycotoxins.[1][3]

Protocol 1: Fungal Culture and Inoculation

-

Strain Selection : Obtain a reliable chemotype S strain of Stachybotrys chartarum, known for producing a diverse array of secondary metabolites, including phenylspirodrimanes.[4][5]

-

Media Preparation : Prepare Potato Dextrose Agar (PDA) plates. This medium has been shown to support high concentrations of related secondary metabolites.[1][6] Autoclave the medium at 121°C for 15 minutes and pour into sterile petri dishes.

-

Inoculation : Aseptically inoculate the center of the PDA plates with a small agar plug containing mycelium of S. chartarum.

-

Incubation : Incubate the plates in the dark at 25°C for 21 days to allow for sufficient fungal growth and metabolite production.[2]

Extraction and Purification of this compound

The extraction and purification process involves a multi-step approach to separate this compound from the fungal biomass and other metabolites. This proposed protocol adapts standard methods for the isolation of fungal lactams and other secondary metabolites.[7][8]

Protocol 2: Solvent Extraction and Preliminary Purification

-

Harvesting : After incubation, harvest the entire fungal culture, including the mycelium and agar.

-

Homogenization : Homogenize the fungal material in a suitable volume of ethyl acetate. Ethyl acetate is a common solvent for extracting mycotoxins.[8]

-

Extraction : Perform a liquid-liquid extraction. Macerate the homogenized culture in ethyl acetate at room temperature with agitation for 24 hours.

-

Filtration and Concentration : Filter the mixture to remove solid fungal debris. Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : Redissolve the crude extract in methanol and partition against hexane to remove nonpolar lipids. The methanolic phase will contain the more polar secondary metabolites, including this compound.

Protocol 3: Chromatographic Purification

-

Thin-Layer Chromatography (TLC) : Utilize TLC on silica gel plates to monitor the separation of compounds in the methanolic extract.[7] A suitable solvent system, such as a mixture of chloroform and methanol, can be used for development. Visualize the spots under UV light or by staining with iodine vapor.[7]

-

Column Chromatography : Perform column chromatography on the concentrated methanolic extract using silica gel as the stationary phase. Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC) : For final purification, subject the fractions containing this compound to reverse-phase HPLC.[9][10] Use a C18 column with a mobile phase gradient of water and acetonitrile. Monitor the elution profile with a UV detector.

-

Compound Identification : Characterize the purified compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound.[11]

Quantitative Data

| Compound | Culture Medium | Yield (ng/g) | Reference |

| Stachybotryamide | Potato Dextrose Agar (PDA) | 109,000 | [12] |

| Malt Extract Agar (MEA) | 62,500 | [12] | |

| Stachybotrylactam | Potato Dextrose Agar (PDA) | 27,100 | [12] |

| Malt Extract Agar (MEA) | 46,300 | [12] |

Visualizations

Experimental Workflow

Caption: Overall workflow for the isolation of this compound.

Putative Biosynthetic Pathway of Phenylspirodrimanes

Caption: Putative biosynthetic pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Fungal Lactamases: Their Occurrence and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]